Linalyl butyrate
Description
Overview of Linalyl Butyrate's Significance in Chemical and Biological Sciences
Linalyl butyrate (B1204436) is recognized for its pleasant, heavy-fruity, sweet, and pear-like aroma, often described with bergamot-like undertones and reminiscent of honey upon dilution chemicalbook.comchemdad.com. Chemically, it is classified as an acyclic monoterpenoid with the molecular formula C₁₄H₂₄O₂ and a molecular weight of 224.34 g/mol chemimpex.com. Its chemical structure features an ester functional group derived from the reaction between linalool (B1675412) and butyric acid evitachem.com. This ester is moderately stable chemicalbook.comchemdad.com and is widely utilized across several industries, primarily as a key ingredient in the fragrance and flavor sectors, contributing to perfumes, cosmetics, personal care products, and various food items chemimpex.comdatainsightsmarket.comthegoodscentscompany.comgithub.com. Beyond its sensory contributions, preliminary research suggests potential biological roles, including anti-inflammatory and calming effects, which are of interest in aromatherapy and wellness studies chemimpex.com.
Historical Context of this compound Research
While specific historical research timelines for this compound are not extensively detailed in readily available literature, its presence in essential oils like lavender and kumquat peel oil suggests a long-standing association with natural products and perfumery chemicalbook.comchemdad.com. Market analyses indicate historical data tracking from 2019-2024, reflecting a growing commercial and research interest in recent decades datainsightsmarket.com. Early scientific investigations often focused on the chemical composition of essential oils, identifying and quantifying components like this compound. More targeted toxicological and dermatological reviews began appearing around the early 2000s sigmaaldrich.com, and studies exploring its biological effects, such as its impact on mouse motility, date back to the 1970s chemdad.com.
Current Research Landscape and Emerging Trends for this compound Studies
Current academic research on this compound is multifaceted. A significant trend involves its application and optimization within the fragrance and flavor industries , with emerging research focusing on sustainable sourcing, bio-based production methods, and advanced encapsulation technologies to enhance its stability and efficacy in formulations datainsightsmarket.comgithub.com. In the realm of biological sciences , studies are exploring its potential therapeutic properties, particularly its anti-inflammatory and analgesic effects chemimpex.com. Furthermore, its role in insect chemical ecology is being investigated, with findings indicating that this compound elicits strong electrophysiological responses in certain moth species, suggesting its potential utility in developing botanical attractants for pest management nih.gov. Research also highlights its correlation with relieving exercise-induced fatigue, particularly when present in Bergamot essential oil mdpi.comsemanticscholar.org. Advances in synthesis and analytical chemistry continue to refine methods for its preparation and detection in complex natural matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) chemdad.commdpi.comsemanticscholar.orggoogle.comacademicjournals.orgju.edu.jo.
Interdisciplinary Relevance of this compound in Advanced Scientific Domains
This compound serves as a focal point for interdisciplinary research, bridging several scientific fields:
Organic Chemistry: Its synthesis, esterification reactions, and chemical stability are subjects of study, contributing to the understanding of terpene ester chemistry chemdad.comevitachem.comgoogle.com.
Analytical Chemistry: The identification and quantification of this compound in natural products and consumer goods rely heavily on advanced analytical techniques such as GC-MS mdpi.comsemanticscholar.orgacademicjournals.orgju.edu.jo.
Biochemistry and Pharmacology: Research investigates its potential biological activities, including anti-inflammatory effects, and its role in mediating insect sensory responses chemimpex.comnih.gov.
Ethnobotany and Natural Products Chemistry: Its presence in diverse plant essential oils connects it to traditional uses and the study of plant volatile profiles, contributing to the understanding of natural product chemistry chemicalbook.comchemdad.commdpi.comsemanticscholar.orgacademicjournals.orgju.edu.jo.
Entomology: Its significance in insect-plant interactions, particularly in host location and mating behavior, offers insights for developing novel pest management strategies nih.gov.
Food Science and Technology: this compound is studied for its contribution to flavor profiles and its regulatory status as a food flavoring agent chemimpex.comdatainsightsmarket.comthegoodscentscompany.comgithub.com.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 78-36-4 | chemdad.comchemimpex.comthegoodscentscompany.com |
| Molecular Formula | C₁₄H₂₄O₂ | chemimpex.com |
| Molecular Weight | 224.34 g/mol | chemimpex.com |
| Appearance | Colorless clear liquid | chemdad.comchemimpex.com |
| Odor | Floral, fruity, sweet, pear-like, bergamot-like | chemicalbook.comchemdad.comchemimpex.comthegoodscentscompany.com |
| Density | 0.892 g/mL at 25 °C | chemdad.comchemimpex.com (also 0.88500 to 0.91500 @ 25.00 °C thegoodscentscompany.com) |
| Boiling Point | 80-82 °C at 0.2 mmHg | chemicalbook.comchemdad.com (also 82 °C / 0.2 mmHg chemimpex.com) |
| Refractive Index | n²⁰/D 1.45 | chemdad.com (also 1.45 chemimpex.com, 1.44000 to 1.47000 @ 20 °C thegoodscentscompany.com) |
| Optical Rotation | [α]²⁰D = -8.9 ° (neat) | chemimpex.com |
| Flash Point | 218 °F TCC (103.33 °C) | thegoodscentscompany.com |
| Purity | ≥ 97% (GC) | chemimpex.com (also ≥95% sigmaaldrich.com) |
| Stability | Moderately stable | chemicalbook.comchemdad.com |
Table 2: Reported Natural Occurrences of this compound
| Plant Source | Part | Concentration (%) | Reference(s) |
| Artemisia porrecta var. coerulea | Oil | Not specified | chemicalbook.comchemdad.com |
| Lavender oil | Oil | Not specified | chemicalbook.comchemdad.com |
| Kumquat peel oil | Peel | Not specified | chemicalbook.comchemdad.com |
| Bergamot essential oil (Citrus bergamia) | Oil | 17.8 | mdpi.comsemanticscholar.org |
| Mentha piperita L. (Peppermint) | Oil | Present | ju.edu.jo |
| Psidium cattleianum var. cattleianum | Oil | 10.619 | academicjournals.org |
Table 3: Key Research Findings and Applications
| Research Area/Application | Key Finding/Application | Reference(s) |
| Fragrance & Flavor Industry | Imparts pleasant floral, fruity, pear-like, bergamot-like aroma/flavor; used in perfumes, cosmetics, food products. | chemicalbook.comchemdad.comchemimpex.comdatainsightsmarket.comthegoodscentscompany.comgithub.com |
| Therapeutic Potential | May possess anti-inflammatory and calming effects. | chemimpex.com |
| Insect Chemical Ecology | Elicited strong electrophysiological responses in fall webworm moth (Hyphantria cunea), suggesting potential for botanical attractants. | nih.gov |
| Exercise-Induced Fatigue | Content in Bergamot essential oil was significantly positively correlated with relieving exercise-induced fatigue. | mdpi.comsemanticscholar.org |
| Synthesis/Biotechnology | Preparation analogous to geranyl butyrate; studied in asymmetric hydrolysis for optically active linalool production. | chemdad.comgoogle.com |
| Analytical Chemistry | Identified and quantified using GC-MS in various essential oils. | mdpi.comsemanticscholar.orgacademicjournals.orgju.edu.jo |
| Market Trends | Growing demand driven by natural ingredients, wellness, aromatherapy sectors; focus on sustainable sourcing and bio-based production. | datainsightsmarket.comgithub.com |
Compound List
this compound
Linalool
Butyric acid
Limonene
Linalyl acetate (B1210297)
Linalyl isobutyrate
Linalyl propionate (B1217596)
Linalyl formate (B1220265)
Linalyl benzoate (B1203000)
Linalyl isovalerate
Linalyl phenylacetate (B1230308)
Linalyl hexanoate (B1226103)
Linalyl octanoate (B1194180)
Geranyl butyrate
Citronellal
Citronellol
Eugenol
Terpineol
Alpha-terpineol
Terpineol acetate
4-Terpinenol
Caryophyllene oxide
Alloaromadendrene oxide-(1)
Acetic acid
Phytol
Alpha-linolenic acid
Palmitic acid
Dibutyl phthalate (B1215562)
n-Pentatriacontane
Salinomycin
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-6-9-13(15)16-14(5,7-2)11-8-10-12(3)4/h7,10H,2,6,8-9,11H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLGUOHLUFIAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(C)(CCC=C(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861635 | |
| Record name | Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless or yellowish liquid with a heavy-fruity, sweet, pear-like odour | |
| Record name | Linalyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Linalyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/362/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
220.00 to 222.00 °C. @ 760.00 mm Hg | |
| Record name | Linalyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohols and oils, slightly soluble in water, 1 ml in 3 ml 80% alcohol (in ethanol) | |
| Record name | Linalyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/362/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.855-0.905 | |
| Record name | Linalyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/362/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
78-36-4 | |
| Record name | Linalyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Linalyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linalyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46144 | |
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| Record name | Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Linalyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LINALYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K9F6ZOH3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Linalyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations of Linalyl Butyrate
Enzymatic Esterification of Linalool (B1675412) with Butyric Acid for Linalyl Butyrate (B1204436) Synthesis
The synthesis of linalyl butyrate, a valuable aroma compound, is increasingly moving towards biocatalytic methods to meet the demand for natural and environmentally friendly products. Enzymatic esterification, utilizing lipases to catalyze the reaction between linalool and butyric acid, stands out as a highly specific and efficient alternative to traditional chemical synthesis. This approach operates under milder conditions, reduces byproduct formation, and aligns with the principles of green chemistry. The optimization of this biocatalytic process is crucial for achieving high yields and making it industrially viable. Key areas of optimization include the selection and preparation of the biocatalyst, the molar ratio of substrates, reaction temperature and duration, and the choice of reaction medium.
The core of the enzymatic synthesis of this compound lies in the selection and optimization of the lipase catalyst. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that can catalyze esterification reactions, particularly in non-aqueous environments. researchgate.net The performance of the biocatalyst system is heavily influenced by the choice of lipase, its physical form (free or immobilized), and the specific reaction conditions employed.
Immobilization is a key strategy to enhance the stability and reusability of lipases, making the biocatalytic process more cost-effective. biotechrep.ir This technique involves attaching the enzyme to a solid support, which facilitates easy separation from the product mixture and improves the enzyme's tolerance to temperature, pH, and organic solvents. biotechrep.irnih.govmdpi.com
Candida rugosa Lipase (CRL): CRL is one of the most widely studied lipases for ester synthesis due to its high catalytic activity. nih.govresearchgate.net It consists of several isoenzymes and can be immobilized on various supports, including hydrophobic resins like Diaion HP-20 and metal oxide hybrids. nih.govmdpi.com Immobilization via physical adsorption is a common method. nih.gov Studies on the synthesis of hexyl butyrate using CRL immobilized on Diaion HP-20 showed a conversion of 89.1% and maintained 93% of its activity after six reuse cycles. nih.gov Immobilized CRL has demonstrated high thermostability up to 70°C and stability across a broad pH range (4–10). mdpi.com
Rhizomucor miehei Lipase (RML): RML is another important industrial biocatalyst, commercially available in both soluble and immobilized forms (e.g., Lipozyme RM IM). nih.gov It is often immobilized on macroporous anion-exchange resins. nih.gov While RML is highly active, its thermal stability is a limiting factor, with optimal activity typically below 50°C. nih.gov Research on the synthesis of isoamyl butyrate using immobilized RML has demonstrated yields exceeding 90%. researchgate.net
Thermomyces lanuginosus Lipase (TLL): TLL is a thermophilic lipase, making it attractive for esterification reactions that benefit from higher temperatures. researchgate.net Its immobilization has been shown to improve its catalytic behavior and thermal stability. researchgate.net For instance, multipoint covalent immobilization of TLL on Immobead 150 resulted in a biocatalyst that was approximately 30 times more stable than its soluble form at 70°C. researchgate.net The commercial biocatalyst Lipozyme TL IM, derived from TLL, is widely used and has been successfully employed in the synthesis of various flavor esters, including isoamyl butyrate. redalyc.orgscielo.br
| Lipase Source | Common Support Materials | Key Characteristics | Reported Applications in Butyrate Synthesis | Citations |
|---|---|---|---|---|
| Candida rugosa (CRL) | Hydrophobic resins (e.g., Diaion HP-20), Metal oxides (e.g., MgO-Al2O3) | High catalytic activity, Broad pH stability (4-10), Good reusability. | Hexyl butyrate, Citronellyl butyrate | nih.govmdpi.comije.ir |
| Rhizomucor miehei (RML) | Anion-exchange resins (e.g., Lipozyme RM IM) | High activity, Commercially available, Limited thermostability (typically <50°C). | Isoamyl butyrate | researchgate.netnih.gov |
| Thermomyces lanuginosus (TLL) | Silica gel (e.g., Lipozyme TL IM), Acrylic resins (e.g., Immobead 150) | Thermostable, High stability when immobilized, Commercially available. | Isoamyl butyrate, Geranyl butyrate | researchgate.netredalyc.orgnih.gov |
In the enzymatic synthesis of various flavor esters, the optimal molar ratio is determined experimentally. For the synthesis of cinnamyl butyrate, a 1:2 molar ratio of butyric acid to cinnamyl alcohol resulted in the highest conversion. nih.gov In the production of geranyl butyrate, an optimal acid-to-alcohol molar ratio of 1:5 was identified. nih.gov Conversely, for other systems, an equimolar ratio or a slight excess of the acid has been found to be effective. researchgate.net High concentrations of short-chain fatty acids like butyric acid can sometimes cause enzyme inhibition. researchgate.net Therefore, determining the precise molar ratio for linalool and butyric acid is essential to maximize this compound production while avoiding substrate inhibition of the chosen lipase.
| Ester Product | Reactants (Acid:Alcohol) | Optimal Molar Ratio | Observed Conversion/Yield | Citations |
|---|---|---|---|---|
| Cinnamyl butyrate | Butyric acid : Cinnamyl alcohol | 1:2 | 90% | nih.gov |
| Geranyl butyrate | Butyric acid : Geraniol (B1671447) | 1:5 | 93% | nih.gov |
| Linalool esters | Various acids : Linalool | 1:1 | Highest conversion among tested ratios | researchgate.net |
| Isoamyl butyrate | Butyric acid : Isoamyl alcohol | 1:1.5 | 75% | redalyc.org |
| Menthyl butyrate | Butyric anhydride : Menthol | 2.7:1 | 99.3% | nih.gov |
Temperature and reaction time are interconnected parameters that profoundly impact both the reaction rate and the stability of the enzyme. Generally, an increase in temperature accelerates the reaction rate. researchgate.net However, each enzyme has an optimal temperature range for catalytic activity. Beyond this range, the enzyme can undergo thermal denaturation, leading to a rapid loss of function. researchgate.net For example, the synthesis of linalool esters using Novozym 435 showed the best conversion at 70°C, while citronellyl butyrate synthesis using immobilized Candida rugosa lipase was optimal at 50°C. ije.irnih.gov
The reaction time must be sufficient to allow the reaction to approach equilibrium and achieve a high conversion. In the synthesis of cinnamyl butyrate, the highest conversion of 90% was achieved after 12 hours. nih.gov For geranyl butyrate, an optimal reaction time of 6 hours yielded a 93% conversion. nih.gov Optimizing these parameters involves finding a balance that maximizes the conversion rate without compromising the enzyme's structural integrity, thereby ensuring high yield and catalyst longevity.
| Ester Product | Enzyme | Optimal Temperature (°C) | Optimal Reaction Time (h) | Achieved Conversion/Yield | Citations |
|---|---|---|---|---|---|
| Citronellyl butyrate | Immobilized Candida rugosa lipase | 50 | Not specified (residence time 8 min in reactor) | 97% | ije.ir |
| Linalool esters | Novozym 435 | 70 | 10 | 5.58% | researchgate.netnih.gov |
| Cinnamyl butyrate | Immobilized lipase | 50 | 12 | 90% | nih.gov |
| Geranyl butyrate | Eversa Transform 2.0 (from T. lanuginosus) | 50 | 6 | 93% | nih.gov |
| Menthyl butyrate | Thermostable T1 lipase | 60 | 13.15 | 99.3% | nih.gov |
The choice of the reaction medium is a critical decision in the enzymatic synthesis of this compound, with significant implications for reaction efficiency, cost, and environmental impact. Reactions can be carried out in organic solvents, in solvent-free systems, or in non-conventional media like supercritical fluids.
Organic Media: Hydrophobic organic solvents such as n-hexane or heptane are commonly used. redalyc.orgnih.gov They can enhance the solubility of non-polar substrates like linalool and facilitate product recovery. redalyc.org However, organic solvents can be toxic, flammable, and costly, and their removal from the final product is a necessary and often complex downstream processing step. nih.govnih.gov
Solvent-Free Systems: To circumvent the issues associated with organic solvents, solvent-free systems have gained prominence. nih.gov In this setup, the liquid substrates themselves act as the reaction medium. This approach offers several advantages, including higher volumetric productivity, reduced reactor volume, simplified downstream processing, and a lower risk of product contamination. nih.govmdpi.com Solvent-free synthesis is considered an environmentally friendly process and is often preferred for producing flavors and fragrances for the food and cosmetic industries. mdpi.com
Supercritical Carbon Dioxide (SC-CO₂): As a "green" alternative, supercritical CO₂ offers a promising reaction medium. It is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. mdpi.com Studies have shown that using SC-CO₂ can significantly increase esterification yields compared to solvent-free or hexane-based systems. mdpi.com
| Reaction Medium | Advantages | Disadvantages | Citations |
|---|---|---|---|
| Organic Solvents (e.g., n-hexane) | - Increases solubility of non-polar substrates.
| - Environmental and health concerns (toxicity, flammability).
| redalyc.orgnih.govnih.gov |
| Solvent-Free Systems | - Environmentally friendly ("green" process).
| - Potential for high substrate/product viscosity.
| researchgate.netnih.govnih.govmdpi.com |
| Supercritical CO2 (SC-CO2) | - "Green" and non-toxic solvent.
| - Requires high-pressure equipment.
| mdpi.comresearchgate.net |
The enzymatic synthesis of this compound is intrinsically aligned with the principles of green chemistry, which advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. redalyc.org The application of biocatalysis is a cornerstone of this approach.
Key green aspects of this process include:
Use of Biocatalysts: Employing lipases as catalysts avoids the need for harsh chemical catalysts (e.g., strong acids), which often require high temperatures and can lead to unwanted side reactions and waste generation. nih.gov
Solvent-Free Synthesis: Performing the esterification in a solvent-free medium is a significant step towards a greener process. It eliminates the use of volatile and often toxic organic solvents, simplifying product purification and minimizing environmental impact. nih.govmdpi.com
Mild Reaction Conditions: Enzymatic reactions typically proceed under moderate temperatures and atmospheric pressure, reducing the energy consumption of the process compared to conventional chemical methods. researchgate.net
High Selectivity: Lipases exhibit high chemo-, regio-, and stereoselectivity, which leads to the formation of a purer product with fewer byproducts, thereby reducing waste and the need for extensive purification steps. redalyc.org
Use of Green Solvents: When a solvent is necessary, the use of environmentally benign options like supercritical carbon dioxide provides a sustainable alternative to traditional organic solvents. mdpi.com
By optimizing these factors, the production of this compound can be achieved through a process that is not only efficient but also economically and environmentally sustainable. mdpi.com
Mechanistic Insights into Enzymatic this compound Formation
The enzymatic synthesis of esters by lipases generally follows a two-step mechanism involving acylation and deacylation. nih.gov In the first step, acylation, a serine residue in the enzyme's active site performs a nucleophilic attack on the electrophilic carbon of the acyl donor (e.g., butyric acid). This action forms a covalent acyl-enzyme complex intermediate. acs.orgnih.gov In the second step, deacylation, a nucleophile, which in this case is the alcohol (linalool), attacks the acyl-enzyme complex. This releases the final ester product (this compound) and regenerates the free enzyme, allowing it to begin another catalytic cycle. acs.orgnih.gov
To understand the intricacies of enzyme-substrate interactions at a molecular level, computational methods such as molecular dynamics (MD) and quantum mechanics (QM) are employed. nih.gov All-atom MD simulations can characterize the binding modes of substrates within an enzyme's active site over significant timescales. nih.gov These simulations provide insights into the atomic-level contacts between the substrate and key amino acid residues. nih.gov
For the synthesis of geranyl butyrate, a combination of classical MD simulations and quantum chemical simulations (specifically, density functional theory - DFT) was used. acs.orgnih.gov These computational studies successfully unveiled the specific amino acid residues responsible for the stabilization of the enzyme-substrate complex. researchgate.netacs.org Such simulations start by docking the substrates into the enzyme's active site to generate initial poses, which are then subjected to MD simulations to assess the stability of the complex. acs.orgmdpi.com This approach helps to elucidate how the substrate binds and orients itself for catalysis. youtube.com
The cluster approach is a common methodology in quantum chemistry for modeling enzymatic reactions, where a small, crucial part of the enzyme around the active site is studied in high detail using QM methods. arturorobertazzi.it For more complex systems where long-range interactions are important, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used. In QM/MM, the active site is treated with quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. nih.gov
Alternative Chemical Synthesis Pathways for this compound
Catalytic Esterification with Acid Ionic Liquids
Beyond enzymatic methods, alternative chemical pathways are being explored to create more environmentally benign synthesis processes compared to traditional methods that use corrosive mineral acids. Acidic ionic liquids (AILs) have emerged as promising catalysts for esterification reactions. These catalysts combine the properties of ionic liquids with Brønsted or Lewis acidity. researchgate.net
AILs with -SO3H functional groups have shown high catalytic activity in the synthesis of various esters, such as butyl butyrate and benzyl butyrate. researchgate.net For example, a solid acid catalyst prepared from phosphotungstic acid and an imidazolium-based ionic liquid demonstrated excellent catalytic activity for the esterification of n-butyric acid and n-butanol, achieving a 93.4% conversion under optimized conditions. cambridgepublish.comcambridgepublish.com The catalytic performance is influenced by several parameters, including the catalyst dosage, reaction time, alcohol-to-acid molar ratio, and reaction temperature. cambridgepublish.com
The advantages of using AILs include high product yields, mild reaction conditions, and, crucially, the potential for catalyst recovery and reuse over multiple cycles with minimal loss in activity. researchgate.net The presence of acidic sites in both the cation and anion of some ionic liquids can further enhance catalytic performance. beilstein-journals.org
Table 3: Performance of Acidic Ionic Liquid Catalysts in Butyrate Ester Synthesis
| Ester Product | Ionic Liquid Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Max. Yield/Conversion (%) |
|---|---|---|---|---|---|
| n-Butyl Butyrate | [MIMSB]3PW12O40 | n-Butyric Acid, n-Butanol | 100 | 4 | 93.4 |
| Benzyl Butyrate | [HSO3-pmim]HSO4 | Butyric Acid, Benzyl Alcohol | 115 | - | 99.4 |
| Butyl Butyrate | SO3H-functionalized IL | Butanoic Acid, Butanol | 117 | 2.5 | 98.41 |
Continuous Process Development for this compound Production
The industrial synthesis of flavor and fragrance esters such as this compound is increasingly shifting from batch processes to continuous flow methodologies. This transition is driven by the numerous advantages offered by continuous manufacturing, including improved heat and mass transfer, enhanced safety, better product consistency, and higher space-time yields. The development of continuous processes for esterification often involves the use of specialized reactor systems designed to maximize efficiency and catalyst stability.
Packed-bed reactors (PBRs), also known as fixed-bed reactors, represent a cornerstone of continuous flow chemistry, particularly for catalytic processes. umich.edu These reactors typically consist of a column packed with solid catalyst particles through which the liquid reactants are passed. umich.edu For the synthesis of esters like this compound, the solid catalyst is often an immobilized enzyme, such as a lipase, which offers high selectivity and mild reaction conditions. academie-sciences.fr
The fundamental design of a PBR involves a cylindrical shell containing a fixed bed of catalyst. umich.edu Reactants flow through the catalyst bed, and the reaction occurs on the surface of the catalyst particles. youtube.com This setup allows for a high conversion rate per unit weight of the catalyst due to the extensive contact between the reactants and the catalytic sites. umich.edu The efficiency of a PBR is influenced by several key parameters, including temperature, the molar ratio of the reactants, and the flow rate (or residence time). ije.irnih.gov
In the context of enzymatic ester synthesis, PBRs offer significant advantages. The immobilization of the enzyme prevents it from being washed out with the product stream, allowing for its reuse over extended periods. This is crucial for the economic viability of the process, as enzymes can be costly. Continuous operation in a PBR can also protect the immobilized enzyme from mechanical shear stress, contributing to its long-term stability. researchgate.net
Research on the synthesis of similar esters, such as citronellyl butyrate and butyl butyrate, in PBRs provides valuable insights applicable to this compound production. In one study, the synthesis of citronellyl butyrate was optimized in a continuous PBR using immobilized Candida rugosa lipase. ije.ir The highest conversion of butyric acid (95%) was achieved at a residence time of 8 minutes. ije.ir Another study on butyl butyrate synthesis using immobilized Thermomyces lanuginosus lipase in a PBR reported high productivity and excellent operational stability, maintaining 63% of its initial conversion capacity after 30 days of continuous operation. researchgate.net These findings underscore the potential of PBRs for the efficient and stable continuous production of flavor esters.
The table below summarizes key operational parameters and results from a study on the continuous synthesis of citronellyl butyrate, which can serve as a model for the development of this compound production. ije.ir
| Parameter | Optimal Value | Result |
| Flow Rate | 1 ml/min | Highest acid conversion (95%) |
| Residence Time | 8 min | - |
| Temperature | 50 °C | Highest conversion (97%) |
| pH | 7.5 | Optimal conversion |
This data is based on the synthesis of citronellyl butyrate and serves as an illustrative example for this compound production. ije.ir
Radiosynthesis of Butyrate Derivatives for Pre-clinical Imaging
Radiolabeled molecules are indispensable tools in biomedical research and clinical diagnostics, particularly for non-invasive imaging techniques like Positron Emission Tomography (PET). acs.org PET imaging relies on the detection of radiation from positron-emitting radionuclides, such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), which can be incorporated into biologically active molecules. mdpi.comnih.gov The radiosynthesis of butyrate derivatives allows for the in vivo study of metabolic pathways and enzyme activity, providing valuable insights into various physiological and pathological conditions. nih.gov
The short half-life of ¹¹C (approximately 20.4 minutes) necessitates rapid and efficient automated synthesis methods. mdpi.com An updated, fully automated method for producing [¹¹C]butyrate for keto body PET imaging has been developed. nih.gov This process involves the reaction of [¹¹C]CO₂ with n-propyl magnesium chloride, followed by a simplified purification using Sep-Pak cartridges instead of traditional HPLC. nih.govnih.gov This automated synthesis reliably produces injectable doses of [¹¹C]butyrate with high radiochemical purity (>97%) in about 20 minutes. nih.govnih.gov Pre-clinical PET scans in rats and initial human studies have confirmed the uptake of [¹¹C]butyrate in the brain, demonstrating its potential for imaging brain metabolism. nih.govnih.gov
Fluorine-18, with its longer half-life of approximately 109.8 minutes, is another widely used radionuclide in PET tracer development. nih.gov An ¹⁸F-labeled butyrate derivative, N-[¹⁸F]fluoroethylpiperidin-4-ylmethyl butyrate, was developed as a novel radiotracer to quantify the activity of the enzyme butyrylcholinesterase (BChE) in the brain. nih.gov Elevated BChE activity has been associated with Alzheimer's disease. nih.gov This tracer was designed to have high specificity for BChE and a moderate rate of hydrolysis, properties essential for effective in vivo measurement. nih.gov
The table below summarizes the key characteristics of these two radiolabeled butyrate derivatives used in pre-clinical imaging.
| Radiotracer | Radionuclide | Half-life | Synthesis Time | Radiochemical Purity | Application |
| [¹¹C]Butyrate | Carbon-11 (¹¹C) | ~20.4 min mdpi.com | ~20 min nih.gov | >97% nih.gov | Keto body PET imaging of the brain nih.gov |
| N-[¹⁸F]fluoroethylpiperidin-4-ylmethyl butyrate | Fluorine-18 (¹⁸F) | ~109.8 min nih.gov | - | - | Quantifying brain butyrylcholinesterase (BChE) activity nih.gov |
Iv. Analytical Methodologies for Linalyl Butyrate Research
Chromatographic Techniques for Identification and Quantification
Chromatographic methods are foundational for separating complex mixtures and quantifying individual components like linalyl butyrate (B1204436).
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely employed for the analysis of volatile and semi-volatile organic compounds, including esters like linalyl butyrate mdpi.comcabidigitallibrary.org. GC separates compounds based on their volatility and interaction with a stationary phase, while MS provides structural information through mass-to-charge ratios of fragmented ions, enabling identification and quantification mdpi.comcabidigitallibrary.orgpcbiochemres.comresearchgate.net. GC-MS has been utilized in studies involving essential oils to identify various constituents, where it can detect and quantify numerous compounds within a single analysis cabidigitallibrary.org. For instance, GC-MS analysis of Lavandula officinalis essential oil identified linalool (B1675412) and linalyl acetate (B1210297) as major compounds, demonstrating the technique's capability in complex mixtures cabidigitallibrary.org. While specific studies detailing the GC-MS analysis of pure this compound are not extensively detailed in the provided snippets, the general application of GC-MS for ester analysis and volatile compound profiling indicates its suitability for this compound mdpi.compcbiochemres.comresearchgate.net.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is another versatile technique used for separating and quantifying compounds that may not be sufficiently volatile for GC. HPLC with UV detection is particularly useful for compounds with chromophores, allowing for detection at specific wavelengths pan.olsztyn.pl. While this compound itself might not have a strong UV chromophore, HPLC methods are established for analyzing related compounds like butyric acid and its salts, often utilizing UV detection at wavelengths around 206-210 nm google.comscribd.comresearchgate.net. For example, an HPLC method using a C18 column and UV detection at 206 nm with a mobile phase of acetonitrile (B52724) and phosphoric acid solution was developed for measuring butyric acid and sodium butyrate google.com. Another study details an HPLC-UV method for quantifying short-chain fatty acids (SCFAs) and lactic acid, using an XBridge C18 column and UV detection, noting that while generally sensitive, UV detection can have lower resolution and sensitivity compared to GC-MS for low SCFA concentrations researchgate.net. The application of HPLC with UV detection is well-established for analyzing organic acids and esters in various biological and food samples google.comscribd.comresearchgate.net.
Ion-Pair Chromatography (IPC)
Ion-Pair Chromatography (IPC) is a technique employed to separate hydrophilic or charged analytes on reversed-phase columns by modifying their polarity using an ion-pairing reagent in the mobile phase technologynetworks.comdiva-portal.org. This method forms neutral, hydrophobic ion pairs that can be retained on standard C18 or C8 columns technologynetworks.com. IPC is particularly useful for analyzing polar organic acids, bases, and zwitterions technologynetworks.com. Creative Proteomics mentions the use of Ion-Pair Chromatography (IPC) coupled with Q-Exactive™ HF-X Orbitrap MS for profiling butyric acid derivatives, indicating its applicability in complex matrices for analyzing compounds related to butyric acid creative-proteomics.com. While direct application of IPC specifically for this compound is not detailed, its utility in analyzing related compounds and its general mechanism for separating charged or polar species suggest potential applicability in specific research contexts, especially when analyzing mixtures containing ionic species alongside esters technologynetworks.comdiva-portal.orgcreative-proteomics.comnih.gov.
Spectroscopic Characterization
Spectroscopic methods provide crucial information about the molecular structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for elucidating molecular structures nih.govworktribe.comresearchgate.netscispace.comsciepub.com. ¹H NMR can provide detailed information about the proton environments within a molecule, while ¹³C NMR reveals the carbon skeleton nih.govscispace.comsciepub.com. Studies have used ¹H NMR for quantitative analysis of mixtures of short-chain fatty acid methyl esters, demonstrating that integration of specific methyl peaks can determine the percentage composition of components like methyl butyrate scispace.comsciepub.com. ¹³C NMR has been employed to quantify milk fat content by analyzing the characteristic carbonyl and methylene (B1212753) resonances of butyrate, showing a strong correlation with GC methods worktribe.comresearchgate.net. While direct NMR spectra for this compound are not provided, its structure suggests characteristic signals for its ester and terpene components would be observable nih.govworktribe.comscispace.comsciepub.com.
Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation pcbiochemres.comresearchgate.netlibretexts.orgmdpi.com. For esters, characteristic absorption bands include the carbonyl (C=O) stretching vibration, typically around 1715 cm⁻¹ for saturated aliphatic ketones, and C-O stretching vibrations researchgate.netlibretexts.org. Studies analyzing plant oils have used FTIR to identify functional groups present, such as alcohols, alkanes, alkenes, carbonyls, and carboxylic acids pcbiochemres.commdpi.com. The general fingerprint provided by FTIR is valuable for confirming the presence of ester functionalities, which are key to this compound's structure pcbiochemres.comresearchgate.netlibretexts.orgmdpi.com.
Advanced Analytical Approaches and Chemometrics
More complex analytical strategies, including multidimensional chromatography and chemometrics, are employed for detailed analysis of intricate samples.
Two-Dimensional Gas Chromatography (GC × GC)
Comprehensive Two-Dimensional Gas Chromatography (GC × GC) offers enhanced separation power compared to conventional 1D-GC, providing greater peak capacity and improved resolution of coeluting compounds researchgate.netnih.govuvison.commdpi.com. This technique is particularly valuable for analyzing complex mixtures like essential oils or biological samples researchgate.netnih.govmdpi.com. GC × GC coupled with Mass Spectrometry (GC × GC-MS) significantly increases the number of detected and identified compounds compared to standard GC-MS nih.govmdpi.com. For instance, GC × GC-MS has been shown to increase the number of peaks by over 300% compared to classical GC-MS in hop metabolite studies nih.gov. While specific GC × GC analyses of this compound are not detailed, its application in profiling complex volatile mixtures suggests it could be used for highly resolved analysis of this compound in challenging matrices researchgate.netnih.govuvison.commdpi.com.
Chemometrics, the application of statistical and mathematical methods to chemical data, is often integrated with chromatographic and spectroscopic techniques to extract meaningful information from complex datasets mdpi.comjuniperpublishers.commdpi.com. Techniques like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are used for pattern recognition, classification, and identifying key differentiating compounds in samples nih.govmdpi.comjuniperpublishers.commdpi.comresearchgate.net. For example, PCA has been used to classify volatile compounds in gelatin and strawberries, identifying specific compounds like ethyl butyrate as significant contributors to aroma profiles juniperpublishers.comresearchgate.net. Chemometrics can also be applied to optimize analytical methods or predict properties, contributing to a deeper understanding of analytical data mdpi.commdpi.com.
Compound Name List:
V. Structure Activity Relationship Sar and Computational Modeling of Linalyl Butyrate
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a framework for correlating the chemical structure of a compound with its biological activity or physical properties. This approach is invaluable for predicting the behavior of molecules and for designing new compounds with desired characteristics.
Research has explored the use of QSAR to predict various biological activities of fragrance materials, including linalyl butyrate (B1204436). Studies have aimed to develop models that can forecast toxicological endpoints, such as oral acute toxicity (LD50), inhibition of enzymes like NADH-oxidase, and effects on mitochondrial membrane potential, based on molecular structure researchgate.net. While specific QSAR models exclusively for linalyl butyrate's diverse biological activities are still an evolving area, the general principles applied to similar ester compounds suggest that its molecular architecture, including the ester linkage and the terpene backbone, plays a critical role in determining its interactions with biological targets. QSAR analysis of related compounds has indicated correlations between specific molecular descriptors and observed activities, paving the way for predicting the biological effects of molecules like this compound researchgate.netresearcher.life. For instance, in the context of predicting cytotoxicity for alkyl salicylates, QSAR models identified descriptors such as log P, molecular refractivity (mr), and the energy difference between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) as significant contributors to activity researcher.life.
The relationship between physico-chemical parameters and molecular structure is a cornerstone of QSAR. For this compound, parameters such as lipophilicity (often represented by log P), molecular weight, and topological indices are crucial in understanding its biological interactions and environmental fate. Studies developing QSAR models for fragrance materials have utilized computational tools like DRAGON software to calculate a wide array of theoretical molecular descriptors researchgate.net. These descriptors are then correlated with experimental data to build predictive equations. For example, research into the toxicity of fragrance materials has identified correlations between electron affinity (ELUMO) and hydrophobicity (log P) as significant factors influencing activity researchgate.net. Such correlations are essential for understanding how structural variations in esters like this compound might influence their absorption, distribution, metabolism, and excretion (ADME) properties, and consequently, their biological effects.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, thereby estimating the binding affinity. This method is instrumental in understanding molecular recognition processes and identifying potential biological targets.
While specific published molecular docking studies focusing exclusively on this compound and its interaction with various biological targets are not extensively detailed in the provided search results, the methodology is frequently cited in broader research contexts involving fragrance compounds and their biological activities researchgate.netzu.edu.pk. For instance, molecular docking is employed to predict binding affinities with target enzymes such as cytochrome P450, which are involved in xenobiotic metabolism . Furthermore, docking studies are used to investigate the interactions of compounds with protein targets, such as olfactory receptors or enzymes involved in disease pathways, to elucidate mechanisms of action researchgate.netzu.edu.pk. The general application of molecular docking to similar ester compounds suggests that such studies on this compound could reveal its binding modes within specific protein pockets, contributing to the understanding of its sensory perception or potential pharmacological effects.
Theoretical Chemistry Approaches (e.g., Density Functional Theory)
Theoretical chemistry, particularly methods like Density Functional Theory (DFT), offers profound insights into the electronic structure, molecular geometry, and energetic properties of chemical compounds. These calculations provide a fundamental understanding of molecular behavior.
Research has utilized DFT for optimizing molecular geometries and calculating various properties of chemical compounds, including fragrance materials researchgate.netmdpi.comresearchgate.netekb.eg. For this compound, DFT calculations can provide information on its electronic configuration, vibrational frequencies, and potential reactivity sites. Such studies are crucial for understanding the intrinsic properties of the molecule that underpin its physical and chemical characteristics researchgate.netekb.eg. For example, DFT calculations have been used to understand electron transport ability and chemical reactivity, confirming screened results for antioxidant compounds mdpi.com. In other contexts, DFT has been employed to investigate hydrogen bond interactions and their influence on extraction processes, highlighting the method's versatility in exploring molecular forces researchgate.net. The application of DFT to this compound would offer a detailed quantum mechanical perspective on its molecular structure and electronic distribution, which can be correlated with its observed activities and properties.
Vii. Future Research Directions and Applications of Linalyl Butyrate
Development of Novel Linalyl Butyrate (B1204436) Derivatives with Enhanced Bioactivity
The development of new derivatives of linalyl butyrate is a promising area of research aimed at enhancing its biological activity and applicability. By modifying its chemical structure, scientists can create novel compounds with improved properties.
One approach involves the synthesis of new ester derivatives. For example, research into resveratrol (B1683913) butyrate esters (RBE) has shown that esterification can enhance the bioactivity of the parent compounds. researchgate.net The synthesis of RBE using methods like Steglich esterification has produced compounds that inhibit lipid accumulation in liver cells more effectively than resveratrol alone. researchgate.net This suggests that creating new esters of linalool (B1675412) with different short-chain fatty acids could yield derivatives with unique and enhanced biological profiles.
Another strategy is the creation of novel salt compounds. A recent study characterized zinc dibutyroyllysinate (ZDL), a compound combining zinc with lysine (B10760008) and butyric acid moieties. nih.gov This novel derivative demonstrated significant transcriptional bioactivity in a human skin model, including the promotion of epidermal differentiation and an increase in extracellular matrix proteins like collagen. nih.gov These effects were not seen with a similar calcium-based salt, highlighting the specific role of the novel molecular structure. nih.gov
Furthermore, the synthesis of precursors that release butyrate in situ, such as phenylalanine butyramide (B146194) (PBA), offers a way to overcome challenges like the unpleasant odor of butyric acid while delivering its benefits. mdpi.com PBA has shown promise in cosmetic applications by improving skin elasticity, firmness, and reducing hyperpigmentation. mdpi.com These examples underscore the potential for developing this compound derivatives with targeted and enhanced bioactivities for various applications, from therapeutics to skincare.
Exploration of Synergistic Effects with Other Compounds
The efficacy of this compound can be significantly amplified when used in combination with other compounds, a phenomenon known as synergy. Future research will likely focus on identifying and optimizing these synergistic mixtures for various applications, including pest control and human health.
In the context of agriculture, essential oils are often complex mixtures of volatile compounds, and their insecticidal activity can be attributed to the synergistic or antagonistic effects of these components. nih.gov For instance, studies on essential oils have shown that combinations of compounds can be more effective than individual components. A mixture of compounds from Salvia hispanica essential oil, including α-thujone, camphor, and 1,8-cineole, exhibited synergistic insecticidal activity. tandfonline.com Similarly, binary mixtures of p-cymene (B1678584) with compounds like 1,8-cineole or γ-terpinene have shown significant synergistic effects in their fumigant toxicity against insects. tandfonline.com Research has suggested that this compound, in combination with linalool, is a vital component in alleviating exercise-induced fatigue, indicating a potential synergistic interaction. mdpi.com
The concept of synergy is also relevant in the development of new pesticide formulations. The combination of plant essential oils or their constituents with traditional pesticides or other essential oils can create more potent and effective products. google.com For example, trans-anethole has been shown to have a synergistic effect when combined with thyme linaloe oil and its derivatives like thymol (B1683141). google.com
Future studies could systematically investigate the synergistic effects of this compound with other terpenes, esters, and even non-volatile compounds. This could lead to the development of highly effective and potentially more sustainable products for agriculture and beyond. Understanding these interactions at a molecular level will be crucial for designing optimized formulations.
Clinical Translation of Pre-clinical Findings (indirectly through butyrate research)
While direct clinical trials on this compound are limited, a significant body of research on its hydrolysis product, butyrate, provides a strong basis for its potential therapeutic applications. Butyrate, a short-chain fatty acid, is known for its crucial role in gut health and its systemic effects. microbiota-ism.commicrobiota-ism.com The clinical translation of these findings is an active area of investigation.
Butyrate serves as a primary energy source for colonocytes, helps maintain the integrity of the gut barrier, and possesses anti-inflammatory properties. microbiota-ism.commicrobiota-ism.com These characteristics have led to its investigation in the context of several gastrointestinal diseases. For instance, butyrate supplementation has shown promise in alleviating symptoms of inflammatory bowel disease (IBD) and may aid in restoring gut integrity in conditions like graft-versus-host disease. microbiota-ism.commicrobiota-ism.com
Beyond the gut, butyrate has demonstrated neuroprotective effects in preclinical models of Parkinson's disease. mdpi.com It has been shown to improve motor symptoms, and its role in the gut-brain axis is a key area of interest. mdpi.com Butyrate's influence extends to metabolic health, with studies suggesting it can improve insulin (B600854) sensitivity, lipid profiles, and body weight in animal models of metabolic syndrome. nih.govnih.gov
The primary mechanisms behind butyrate's effects are believed to be its role as a histone deacetylase (HDAC) inhibitor and its ability to activate G-protein coupled receptors (GPRs). microbiota-ism.comnih.govnih.gov As an HDAC inhibitor, butyrate can alter gene expression, influencing processes like cell proliferation and apoptosis, which is relevant for cancer prevention. microbiota-ism.comnih.gov
However, the clinical translation of butyrate research faces challenges, including its rapid absorption and metabolism, which can limit its systemic availability. nih.gov Human clinical trials have yielded mixed results, highlighting the need for optimized delivery methods and formulations. microbiota-ism.commicrobiota-ism.comnih.gov Future research focusing on novel delivery systems, such as tributyrin (B1683025) supplements, which generate butyrate in the gut, may help overcome these hurdles and unlock the therapeutic potential of butyrate in a clinical setting. researchgate.net
Table 1: Potential Therapeutic Applications of Butyrate
| Therapeutic Area | Potential Application | Key Mechanisms of Action | References |
|---|---|---|---|
| Gastrointestinal Health | Inflammatory Bowel Disease (IBD), Graft-Versus-Host Disease | Energy source for colonocytes, anti-inflammatory, gut barrier maintenance | microbiota-ism.commicrobiota-ism.com |
| Neurology | Parkinson's Disease | Neuroprotective effects, modulation of gut-brain axis | mdpi.com |
| Metabolic Health | Metabolic Syndrome, Obesity | Improves insulin sensitivity, lipid metabolism, weight control | nih.govnih.gov |
| Oncology | Colorectal Cancer Prevention | Induction of apoptosis in cancer cells, inhibition of tumor growth | microbiota-ism.commicrobiota-ism.com |
Sustainable Production and Green Synthesis Advancement
The increasing demand for natural and sustainably sourced compounds has driven research into green synthesis methods for esters like this compound. These approaches aim to reduce the environmental impact of chemical production by using renewable resources, milder reaction conditions, and generating less waste.
Enzymatic synthesis is a key area of advancement in the green production of flavor esters. nih.govresearchgate.net Lipases, such as those from Thermomyces lanuginosus, are effective biocatalysts for the esterification of alcohols like geraniol (B1671447) (structurally similar to linalool) with butyric acid. nih.govresearchgate.netacs.org This method often utilizes water as a solvent, avoiding the use of toxic organic solvents derived from petroleum. nih.govresearchgate.netacademie-sciences.fr Research has focused on optimizing reaction conditions, such as temperature, molar ratio of reactants, and biocatalyst load, to achieve high conversion rates. nih.govresearchgate.netacs.org For example, the synthesis of geranyl butyrate has been optimized to achieve a 93% conversion rate in an aqueous medium. nih.govresearchgate.net
The development of robust and reusable catalysts is another important aspect of sustainable production. Solid superacid catalysts are being explored for the synthesis of tributyrin, a butyrate derivative. google.com These catalysts can be easily separated from the product by filtration, eliminating the need for washing and drying steps and preventing the generation of wastewater. google.com The catalyst can also be reused, further improving the sustainability of the process. google.com
Advancements in extraction techniques also contribute to greener production. Methods such as solvent-free microwave extraction and microwave steam distillation are being compared to traditional methods like hydro-distillation for extracting essential oils containing linalyl esters. academie-sciences.fr These newer techniques can reduce extraction time, energy consumption, and CO2 emissions. academie-sciences.fr
Furthermore, the use of renewable raw materials is a cornerstone of green synthesis. Lignin, a byproduct of the pulping industry, is being investigated as a source for producing aromatic compounds. rsc.org While not directly related to this compound, this highlights the broader trend of valorizing waste streams for chemical production.
Future research will likely continue to focus on improving the efficiency and scalability of these green methods, making the production of this compound and similar compounds more economically viable and environmentally friendly.
Advanced Analytical and Computational Tools for Comprehensive Characterization
The accurate characterization of this compound and its biological effects relies on a suite of advanced analytical and computational tools. These technologies are essential for identifying and quantifying the compound in complex mixtures, understanding its structure-activity relationships, and predicting its interactions with biological systems.
Analytical Techniques: High-resolution chromatographic techniques are fundamental for the analysis of this compound. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are powerful tools for separating, identifying, and quantifying volatile compounds in essential oils and other complex matrices. mdpi.com Techniques like high-performance liquid chromatography (HPLC) with diode-array detection (DAD) can provide detailed information on the phenolic profile of a sample, going beyond simple total content measurements. mdpi.com For the structural elucidation of synthesized derivatives, nuclear magnetic resonance (NMR) spectroscopy is indispensable. researchgate.netnih.govacs.org
Computational Tools: Computational modeling and simulation are increasingly used to complement experimental work. Molecular docking and molecular dynamics (MD) simulations can predict how this compound and its derivatives bind to target proteins, such as enzymes or receptors. researchgate.netacs.org These simulations provide insights into the molecular basis of the compound's activity and can help in the rational design of new derivatives with improved properties. europa.eu
Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used to study reaction mechanisms at an electronic level. researchgate.netacs.org For instance, these methods have been used to identify the rate-limiting step in the enzymatic synthesis of geranyl butyrate, providing valuable information for process optimization. researchgate.net
Metabolomics, the large-scale study of small molecules, is another powerful tool. By analyzing the changes in the metabolome of an organism or cell in response to this compound, researchers can gain a broader understanding of its biological impact. mdpi.com
The integration of these advanced analytical and computational tools will be crucial for future research. They will enable a more comprehensive characterization of this compound and its derivatives, facilitate the discovery of new applications, and deepen our understanding of its role in biological systems.
Table 2: Advanced Tools for this compound Research
| Tool Category | Specific Technique/Method | Application | References |
|---|---|---|---|
| Analytical Chemistry | GC-MS, LC-MS, HPLC-DAD | Identification, quantification, and profiling in complex mixtures. | mdpi.com |
| NMR Spectroscopy | Structural elucidation of new derivatives. | researchgate.netnih.govacs.org | |
| Computational Modeling | Molecular Docking, Molecular Dynamics | Predicting binding modes and interactions with biological targets. | researchgate.netacs.orgeuropa.eu |
| QM/MM Simulations | Elucidating reaction mechanisms for synthesis and biological activity. | researchgate.netacs.org | |
| Omics Technologies | Metabolomics | Characterizing global metabolic changes in response to treatment. | mdpi.com |
Elucidation of Complex Biological Mechanisms and Signaling Pathways
A deeper understanding of the molecular mechanisms and signaling pathways through which this compound exerts its effects is a critical frontier for future research. While much is known about the bioactivity of its constituent parts, linalool and butyrate, the specific actions of the ester itself and how it interacts with cellular machinery are still being unraveled.
Research on butyrate has revealed that it influences numerous signaling pathways. It is a well-known histone deacetylase (HDAC) inhibitor, a mechanism that allows it to epigenetically regulate gene expression by making DNA more accessible for transcription. nih.govplos.org This action is central to its effects on cell cycle control, cell death, and proliferation. plos.org Additionally, butyrate activates G-protein coupled receptors (GPRs), such as GPR41 and GPR43, and can also act as an agonist for peroxisome proliferator-activated receptors (PPARs). nih.govnih.govfrontiersin.org These interactions are key to its anti-inflammatory and metabolic regulatory functions. nih.govfrontiersin.org
Studies have shown that butyrate can induce significant changes in the transcriptome, affecting pathways related to cell cycle, DNA replication, and apoptosis. plos.org It has also been found to activate the cAMP-protein kinase A (PKA)-cAMP response element-binding protein (CREB) signaling pathway in Caco-2 cells, potentially by increasing intracellular ATP levels. researchgate.net
In the context of plant biology, related compounds like (Z)-3-hexenyl butyrate have been shown to induce stomatal closure by activating Ca2+ permeable channels, mitogen-activated protein kinases (MPKs), and the production of reactive oxygen species (ROS), independent of the abscisic acid (ABA) pathway. biorxiv.org
Future research on this compound should aim to dissect its specific molecular targets. Investigating whether the intact ester has unique targets or if its effects are solely due to its hydrolysis into linalool and butyrate is a key question. Advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will be invaluable in this pursuit. mdpi.com These approaches can provide a systems-level view of the biological changes induced by this compound, helping to identify novel signaling pathways and regulatory networks. Elucidating these complex mechanisms will not only enhance our fundamental understanding but also pave the way for more targeted and effective applications.
Q & A
Q. What are the standard methods for synthesizing and characterizing linalyl butyrate in laboratory settings?
this compound is synthesized via esterification of n-butyric acid and linalool, typically catalyzed by acids (e.g., sulfuric acid) or enzymatic methods. Purification involves distillation under reduced pressure (boiling point: 232–265.8°C, depending on pressure and purity) . Characterization requires gas chromatography-mass spectrometry (GC-MS) for identity confirmation, nuclear magnetic resonance (NMR) for structural elucidation, and refractive index/density measurements for physical validation .
Q. How can researchers ensure reproducibility in quantifying this compound in natural essential oils?
Use GC-MS with internal standards (e.g., nonane or tetradecane) to account for instrument variability. Calibrate with certified reference materials and report retention indices (e.g., Adams Index for GC) to align with published databases . For example, RF-HA processing increased this compound content in chili powders by 16.68%, validated via triplicate measurements with ±0.32 mg/g precision .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
While this compound is not classified as acutely toxic, adhere to OSHA guidelines: use fume hoods for volatile handling (flash point: 76.4°C), wear nitrile gloves, and avoid inhalation. For spills, absorb with inert materials (e.g., silica gel) and dispose as hazardous waste (UN3082) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties of this compound (e.g., boiling point discrepancies)?
Discrepancies (e.g., boiling points: 232°C vs. 265.8°C) arise from differences in purity, measurement conditions (ambient vs. reduced pressure), or isomer variability. Validate purity via HPLC (>98%) and report experimental conditions (e.g., 760 mmHg for boiling points) . Cross-reference with authoritative databases like Beilstein or NIST Chemistry WebBook.
Q. What factors influence the variability of this compound concentrations in plant-derived essential oils?
Environmental factors (soil pH, climate), extraction methods (steam distillation vs. solvent), and genetic variations in plant species contribute. For instance, Chinese lavender (Lavandula angustifolia) contains 43.73% this compound, whereas Greek and Egyptian varieties prioritize linalool and linalyl acetate . Optimize extraction using response surface methodology (RSM) to model temperature/solvent effects.
Q. How can advanced analytical techniques improve detection limits for this compound in complex matrices?
Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) enables real-time analysis at 0.0625-second granularity, enhancing trace detection in dynamic systems (e.g., breath analysis) . Pair with multivariate analysis (PCA or PLS) to deconvolute overlapping peaks in GC-MS chromatograms.
Q. What experimental designs are recommended for studying this compound’s stability under different storage conditions?
Conduct accelerated stability studies: expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via GC-MS. For oxidative stability, use headspace-SPME to quantify butyric acid byproducts. Report degradation kinetics (Arrhenius plots) to predict shelf-life .
Q. How do structural analogs of this compound (e.g., geranyl butyrate) differ in reactivity or bioactivity?
Compare ester branching effects via computational modeling (DFT for bond dissociation energies) and in vitro assays. For example, this compound’s acyclic structure may confer higher volatility than cyclic analogs, impacting antimicrobial efficacy in food preservation studies .
Methodological Considerations
- Data Validation : Cross-check spectral data (NMR/IR) with libraries (e.g., Wiley/NIST) and report confidence intervals for quantitative analyses .
- Reproducibility : Document synthesis parameters (catalyst concentration, reaction time) and analytical conditions (column type, ionization mode) to enable replication .
- Ethical Reporting : Disclose funding sources and conflicts of interest, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
